(S)-1-Methylpiperazine-2-carboxylicacid (S)-1-Methylpiperazine-2-carboxylicacid
Brand Name: Vulcanchem
CAS No.:
VCID: VC17462543
InChI: InChI=1S/C6H12N2O2/c1-8-3-2-7-4-5(8)6(9)10/h5,7H,2-4H2,1H3,(H,9,10)/t5-/m0/s1
SMILES:
Molecular Formula: C6H12N2O2
Molecular Weight: 144.17 g/mol

(S)-1-Methylpiperazine-2-carboxylicacid

CAS No.:

Cat. No.: VC17462543

Molecular Formula: C6H12N2O2

Molecular Weight: 144.17 g/mol

* For research use only. Not for human or veterinary use.

(S)-1-Methylpiperazine-2-carboxylicacid -

Specification

Molecular Formula C6H12N2O2
Molecular Weight 144.17 g/mol
IUPAC Name (2S)-1-methylpiperazine-2-carboxylic acid
Standard InChI InChI=1S/C6H12N2O2/c1-8-3-2-7-4-5(8)6(9)10/h5,7H,2-4H2,1H3,(H,9,10)/t5-/m0/s1
Standard InChI Key CCOAGJXNPXLMGI-YFKPBYRVSA-N
Isomeric SMILES CN1CCNC[C@H]1C(=O)O
Canonical SMILES CN1CCNCC1C(=O)O

Introduction

Chemical Structure and Physicochemical Properties

The molecular formula of (S)-1-methylpiperazine-2-carboxylic acid is C₆H₁₂N₂O₂, with a molecular weight of 144.17 g/mol. The compound’s stereochemistry at the 2-position (S-configuration) influences its interactions with biological targets, particularly in chiral environments. Key physicochemical properties include:

PropertyValue/Description
SolubilitySoluble in polar solvents (water, methanol)
Melting PointNot explicitly reported (salt form: 208–210°C)
Chirality(S)-configuration at C2
Salt FormsOften isolated as dihydrochloride for stability

The dihydrochloride salt form enhances aqueous solubility and crystallinity, facilitating purification and handling in industrial processes .

Synthesis and Industrial Production

Synthetic Routes

The synthesis of (S)-1-methylpiperazine-2-carboxylic acid typically involves enantioselective methods to ensure the desired stereochemistry. A common approach includes:

  • Piperazine Ring Formation: Cyclization of 1,2-diaminoethane derivatives under controlled conditions.

  • Methylation: Introduction of the methyl group at the 1-position using methylating agents like methyl iodide.

  • Carboxylation: Installation of the carboxylic acid group via carbon dioxide insertion or oxidation of a hydroxymethyl precursor.

  • Resolution: Chiral resolution techniques (e.g., enzymatic kinetic resolution) to isolate the (S)-enantiomer .

Industrial Optimization

Large-scale production employs continuous-flow reactors to improve yield and reduce waste. Key industrial challenges include minimizing racemization during carboxylation and ensuring high enantiomeric excess (>99%) for pharmaceutical applications .

Applications in Pharmaceutical Development

Drug Intermediate

The compound’s piperazine core is a privileged structure in medicinal chemistry, contributing to binding affinity for receptors and enzymes. Notable applications include:

Therapeutic AreaRoleExample Drug Candidates
AntidepressantsSerotonin receptor modulationSSRIs/SNRIs with improved selectivity
AntiviralsProtease inhibitor backbonesHIV-1 protease inhibitors
OncologyKinase inhibitor scaffoldsTyrosine kinase inhibitors

Case Study: Migraine Therapeutics

Derivatives of (S)-1-methylpiperazine-2-carboxylic acid have been investigated for targeting 5-HT₁F receptors, which are implicated in migraine pathophysiology. Preclinical studies show that these derivatives inhibit neurogenic inflammation without vasoconstrictive effects, offering advantages over traditional triptans .

Biological Activity and Mechanism

Enzyme Inhibition

The carboxylic acid group enables hydrogen bonding with catalytic residues in enzymes. For example, the compound inhibits angiotensin-converting enzyme (ACE) with an IC₅₀ of 12.3 μM, suggesting potential for cardiovascular drug development .

Antibacterial Properties

Structural analogs exhibit moderate activity against Gram-positive bacteria (e.g., Staphylococcus aureus, MIC = 32 μg/mL) by disrupting cell wall synthesis pathways .

Hazard StatementPrecautionary Measures
H315 (Skin irritation)Wear protective gloves/clothing
H319 (Eye irritation)Use eye protection
H335 (Respiratory irritation)Use in well-ventilated areas

Comparative Analysis with Structural Analogs

CompoundKey DifferencesBiological Implications
Piperazine-2-carboxylic acidLacks methyl group; reduced lipophilicityLower blood-brain barrier penetration
1-Methylpiperidine-2-carboxylic acidSaturated ring (one nitrogen); altered receptor selectivityLimited serotonin receptor activity

The methyl group in (S)-1-methylpiperazine-2-carboxylic acid enhances metabolic stability compared to non-methylated analogs, as demonstrated in pharmacokinetic studies .

Future Research Directions

  • Stereoselective Synthesis: Developing catalytic asymmetric methods to improve enantiomeric yield.

  • Polymer-Based Drug Delivery: Exploring conjugation with biodegradable polymers for sustained-release formulations.

  • Neuroprotective Agents: Investigating modulatory effects on NMDA receptors for neurodegenerative disease applications.

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